3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile
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Overview
Description
3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile is an organic compound with the molecular formula C₁₃H₁₂N₂O. It belongs to the class of oxazole derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a nitrile group (-CN) attached to a propanenitrile chain, which is further connected to an oxazole ring substituted with a methyl and phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-phenyloxazole with a suitable nitrile precursor in the presence of a base such as sodium cyanide . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Dilute acids or bases, followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The oxazole ring and nitrile group can interact with various enzymes and receptors, leading to modulation of biological activities. For example, the compound may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-phenyloxazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3-(2-methyl-4-phenyloxazol-5-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
Uniqueness
3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile is unique due to the presence of both the oxazole ring and the nitrile group, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development .
Properties
CAS No. |
89149-98-4 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile |
InChI |
InChI=1S/C13H12N2O/c1-10-15-13(11-6-3-2-4-7-11)12(16-10)8-5-9-14/h2-4,6-7H,5,8H2,1H3 |
InChI Key |
XCWDBIUGBNRURK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CCC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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